4-Isopropoxy-2-isopropylbenzoic acid
CAS No.:
Cat. No.: VC13737215
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18O3 |
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Molecular Weight | 222.28 g/mol |
IUPAC Name | 2-propan-2-yl-4-propan-2-yloxybenzoic acid |
Standard InChI | InChI=1S/C13H18O3/c1-8(2)12-7-10(16-9(3)4)5-6-11(12)13(14)15/h5-9H,1-4H3,(H,14,15) |
Standard InChI Key | XHFUCXWMXDOOOO-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C=CC(=C1)OC(C)C)C(=O)O |
Canonical SMILES | CC(C)C1=C(C=CC(=C1)OC(C)C)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
The molecular structure of 4-isopropoxy-2-isopropylbenzoic acid (IUPAC name: 2-(propan-2-yl)-4-(propan-2-yloxy)benzoic acid) consists of a benzoic acid backbone substituted with an isopropyl group (-CH(CH₃)₂) at the 2-position and an isopropoxy group (-O-CH(CH₃)₂) at the 4-position. This arrangement introduces significant steric hindrance and electronic effects due to the electron-donating nature of the alkoxy group and the hydrophobic isopropyl substituents.
Key Structural Insights:
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Electronic Effects: The isopropoxy group at the para position donates electron density through resonance, potentially altering the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.
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Steric Considerations: The ortho-isopropyl group may restrict rotational freedom around the C-O bond of the adjacent carboxylic acid, influencing conformational stability .
Synthesis and Chemical Reactivity
While no direct synthesis protocols for 4-isopropoxy-2-isopropylbenzoic acid are documented in the provided sources, plausible routes can be extrapolated from methods used for analogous compounds.
Proposed Synthetic Pathways:
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Friedel-Crafts Alkylation: Introduction of the isopropyl group via electrophilic aromatic substitution, followed by etherification to install the isopropoxy group.
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Cross-Coupling Reactions: Palladium-catalyzed coupling of pre-functionalized benzene precursors, such as Suzuki-Miyaura reactions, to achieve regioselective substitution .
Challenges in Synthesis:
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Regioselectivity: Ensuring precise placement of substituents requires careful selection of directing groups.
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Functional Group Compatibility: The carboxylic acid moiety may necessitate protective strategies during reactions involving strong bases or nucleophiles .
Physicochemical Properties
Based on data from structurally related compounds (e.g., 4-isopropylbenzoic acid [CAS 536-66-3]), the following properties are anticipated for 4-isopropoxy-2-isopropylbenzoic acid:
Rationale for Predictions:
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The additional isopropoxy group increases molecular weight and hydrophobicity, likely reducing water solubility compared to 4-isopropylbenzoic acid.
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Steric bulk may lower the melting point relative to the simpler analog .
Industrial and Material Science Applications
Pharmaceutical Intermediates:
Substituted benzoic acids are pivotal in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. The steric and electronic profile of 4-isopropoxy-2-isopropylbenzoic acid could make it a candidate for prodrug development or as a ligand in metal-organic frameworks (MOFs) .
Polymer Additives:
The hydrophobic isopropyl groups may improve compatibility with polyolefins, suggesting utility as a stabilizer or plasticizer in polymer formulations.
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